molecular formula C11H13NO4S B2527326 (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID CAS No. 926260-38-0

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID

Cat. No.: B2527326
CAS No.: 926260-38-0
M. Wt: 255.29
InChI Key: BOVKAMOMPROOMA-UHFFFAOYSA-N
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Description

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is an organic compound characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID typically involves the following steps:

    Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.

    Attachment to the Phenyl Ring: The dimethylsulfamoyl chloride is then reacted with a phenyl compound under basic conditions to attach the dimethylsulfamoyl group to the phenyl ring.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the reaction of the dimethylsulfamoyl-phenyl compound with acrylic acid under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol or amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID: Similar structure but with a single methyl group instead of two.

    (2E)-3-[4-(ETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID: Similar structure but with an ethyl group instead of dimethyl.

    (2E)-3-[4-(SULFAMOYL)PHENYL]PROP-2-ENOIC ACID: Lacks the methyl groups on the sulfamoyl group.

Uniqueness

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is unique due to the presence of the dimethylsulfamoyl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

(E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKAMOMPROOMA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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